Evobrutinib
Vue d'ensemble
Description
Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
Synthesis Analysis
The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .
Chemical Reactions Analysis
Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .
Applications De Recherche Scientifique
Evobrutinib is a potent, obligate covalent inhibitor with high kinase selectivity . It’s designed to modulate B cell responses such as proliferation and antibody and cytokine release, as well as modulate macrophage/microglia activation . Here are some of its applications in scientific research:
-
Multiple Sclerosis (MS)
- Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Multiple Sclerosis (MS) . It’s the first Bruton’s tyrosine kinase inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
- Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
- Results : The treatment was generally well tolerated across indications . The proportion of patients with treatment-emergent adverse events (TEAEs) and the exposure-adjusted incidence rates (EAIR) were similar for evobrutinib and placebo .
-
Rheumatoid Arthritis (RA)
- Summary of Application : Evobrutinib has been tested in clinical trials for the treatment of Rheumatoid Arthritis (RA) .
- Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
- Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
-
Systemic Lupus Erythematosus (SLE)
- Summary of Application : Evobrutinib has been used in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE) .
- Methods of Application : In the phase II trial, patients received a dose of evobrutinib (25 mg or 75 mg once daily, or 50 mg or 75 mg twice daily) or placebo .
- Results : The treatment was generally well tolerated across indications . The proportion of patients with TEAEs and the EAIR were similar for evobrutinib and placebo .
-
Neuronal Damage and Inflammation in MS
- Summary of Application : Evobrutinib has been shown to significantly reduce blood neurofilament light chain (NfL) levels, a key biomarker of neuronal damage and inflammation, in patients with Multiple Sclerosis (MS) .
- Methods of Application : The study evaluated 166 patients with NfL values at baseline and at least one post-baseline .
- Results : The largest relative reductions of NfL levels were observed with evobrutinib 75mg twice daily (BID) at weeks 12 and 24 compared to placebo .
-
B Cell Malignancies
-
Asthma
-
Osteoarthritis (OA)
-
Neuroinflammatory and Immune-Mediated Diseases
-
Relapsing Multiple Sclerosis (RMS)
- Summary of Application : Evobrutinib has been used in Phase III clinical trials for the treatment of relapsing multiple sclerosis (RMS) .
- Methods of Application : In the Phase III EVOLUTION clinical trials, patients with RMS were randomized 1:1 to receive either evobrutinib 45mg twice-daily and oral placebo once-daily or teriflunomide 14mg once-daily and oral placebo twice-daily for up to 156 weeks .
- Results : The trials did not meet their primary endpoints of reducing annualized relapse rates (ARR) in people with RMS compared to oral teriflunomide . The overall safety and tolerability profile was consistent with results from the previously reported Phase II trial .
Safety And Hazards
The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evobrutinib | |
CAS RN |
1415823-73-2 | |
Record name | Evobrutinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evobrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15170 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Evobrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.